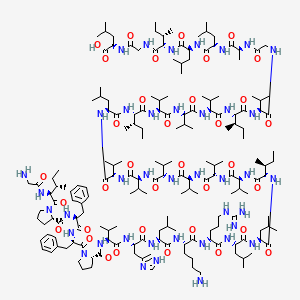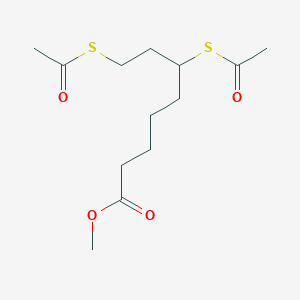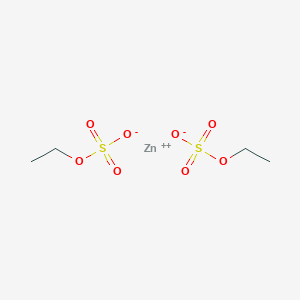
zinc;ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc ethyl sulfate is an organozinc compound with the chemical formula Zn(C2H5)2SO4. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. It is a colorless solid that is soluble in water and exhibits interesting reactivity due to the presence of both zinc and ethyl sulfate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc ethyl sulfate can be synthesized through the reaction of zinc sulfate with ethyl alcohol in the presence of sulfuric acid. The reaction typically involves heating the mixture under controlled conditions to facilitate the formation of the desired compound. The general reaction can be represented as: [ \text{ZnSO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Zn(C}_2\text{H}_5\text{)}_2\text{SO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, zinc ethyl sulfate is produced by reacting zinc oxide or zinc carbonate with ethyl sulfate under controlled conditions. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Zinc ethyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and ethyl sulfate.
Reduction: It can be reduced to form elemental zinc and ethyl alcohol.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and ethyl sulfate.
Reduction: Elemental zinc and ethyl alcohol.
Substitution: Various alkyl or aryl zinc sulfates.
Scientific Research Applications
Zinc ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: It is being explored for its potential therapeutic applications, including its use as a zinc supplement and in the treatment of zinc deficiency.
Industry: It is used in the production of various zinc-containing compounds and as a precursor in the synthesis of other organozinc compounds.
Mechanism of Action
The mechanism of action of zinc ethyl sulfate involves the interaction of the zinc ion with various molecular targets. Zinc ions are known to play a crucial role in the catalytic activity of many enzymes, including DNA and RNA polymerases, and in the stabilization of protein structures. The ethyl sulfate group can also participate in various chemical reactions, contributing to the overall reactivity of the compound.
Comparison with Similar Compounds
Zinc sulfate: A common zinc compound used in various applications, including agriculture and medicine.
Zinc ethyl: An organozinc compound with similar reactivity but without the sulfate group.
Zinc acetate: Another zinc compound with different chemical properties and applications.
Uniqueness: Zinc ethyl sulfate is unique due to the presence of both zinc and ethyl sulfate groups, which confer distinct chemical and physical properties
Properties
CAS No. |
546-75-8 |
|---|---|
Molecular Formula |
C4H10O8S2Zn |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
zinc;ethyl sulfate |
InChI |
InChI=1S/2C2H6O4S.Zn/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
InChI Key |
JONLGLZSMFOTJC-UHFFFAOYSA-L |
Canonical SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
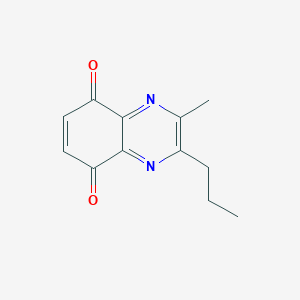
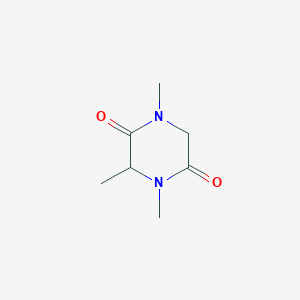
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
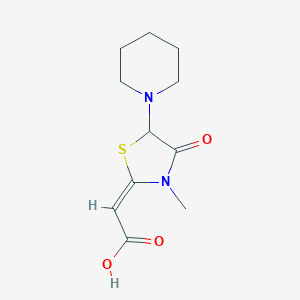
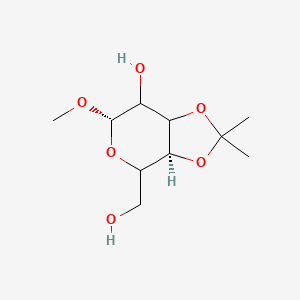
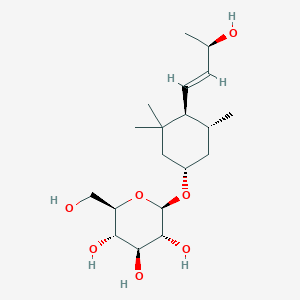
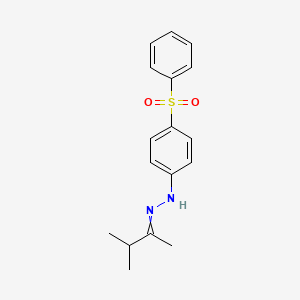
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
